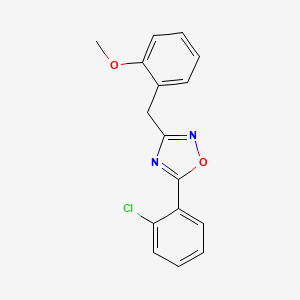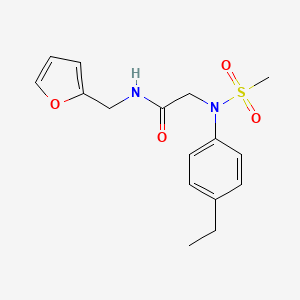![molecular formula C17H15N3O2S B5883537 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide, also known as DMF, is a chemical compound that has been widely used in scientific research due to its diverse applications. DMF is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用機序
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines. This compound has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and promoting the differentiation and activation of regulatory T cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This compound has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to modulate the immune response by promoting the differentiation and activation of regulatory T cells.
実験室実験の利点と制限
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound has been shown to have low toxicity and high stability. This compound can be easily synthesized using various methods. However, this compound also has some limitations for lab experiments. This compound can be expensive to synthesize and may require specialized equipment. This compound can also be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide research. This compound has been shown to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Future research should focus on the development of this compound analogs with improved efficacy and selectivity. This compound can also be used as a tool to study the role of oxidative stress and inflammation in disease pathogenesis. Future research should focus on the identification of new targets and pathways that can be modulated by this compound. Overall, this compound has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
合成法
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide can be synthesized using various methods, including the reaction between 2,4-dimethyl-8-quinolineamine and carbon disulfide, followed by the reaction with 2-furoyl chloride. Another method involves the reaction between 2,4-dimethyl-8-quinolineamine and thiophosgene, followed by the reaction with 2-furoic acid. This compound can also be synthesized using 2,4-dimethyl-8-quinolineamine and thiocarbonyldiimidazole, followed by the reaction with 2-furoic acid. These methods have been proven to be effective in synthesizing this compound with high purity.
科学的研究の応用
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide has been widely used in scientific research due to its diverse applications. This compound has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. This compound has also been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. This compound has been used as a tool in research to study the role of oxidative stress and inflammation in disease pathogenesis.
特性
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-9-11(2)18-15-12(10)5-3-6-13(15)19-17(23)20-16(21)14-7-4-8-22-14/h3-9H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLDLVPLMTMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)

![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)

![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5883480.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)


![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)

![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)
